Cas no 14759-05-8 (10H-Phenothiazine,2-(1-methylethoxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]-)

10H-Phenothiazine,2-(1-methylethoxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]- structure
14759-05-8 structure
Product Name:10H-Phenothiazine,2-(1-methylethoxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]-
CAS-nummer:14759-05-8
MF:C23H30N2OS
MW:382.562104701996
CID:144511
PubChem ID:203612
Update Time:2025-04-19

10H-Phenothiazine,2-(1-methylethoxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 10H-Phenothiazine,2-(1-methylethoxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]-
    • 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-propan-2-yloxyphenothiazine
    • 2-(Isopropyloxy)-10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine
    • KS-75
    • 2-(1-Methylethoxy)-10-[2-(1-methyl-2-piperidyl)ethyl]-10H-phenothiazine
    • 14759-05-8
    • KS 75 (pharmaceutical)
    • DTXSID50933152
    • 10-[2-(1-Methylpiperidin-2-yl)ethyl]-2-[(propan-2-yl)oxy]-10H-phenothiazine
    • 2-Isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)phenothiazine
    • Phenothiazine, 2-isopropoxy-10-(2-(1-methyl-2-piperidyl)ethyl)-
    • BRN 0095978
    • 4-27-00-02039 (Beilstein Handbook Reference)
    • 10H-Phenothiazine, 2-(1-methylethoxy)-10-(2-(1-methyl-2-piperidinyl)ethyl)-
    • Inchi: 1S/C23H30N2OS/c1-17(2)26-19-11-12-23-21(16-19)25(20-9-4-5-10-22(20)27-23)15-13-18-8-6-7-14-24(18)3/h4-5,9-12,16-18H,6-8,13-15H2,1-3H3
    • InChI-sleutel: ZDRKGFWEZAYCKH-UHFFFAOYSA-N
    • LACHT: S1C2C=CC=CC=2N(C2C=C(C=CC1=2)OC(C)C)CCC1CCCCN1C

Berekende eigenschappen

  • Exacte massa: 382.2081
  • Monoisotopische massa: 382.207884
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 5
  • Complexiteit: 473
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.2
  • Topologisch pooloppervlak: 41

Experimentele eigenschappen

  • Dichtheid: 1.108
  • Kookpunt: 520.4°C at 760 mmHg
  • Vlampunt: 268.5°C
  • Brekindex: 1.583
  • PSA: 15.71
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